molecular formula C24H18ClFN2O2 B2987757 (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide CAS No. 1327183-49-2

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2987757
CAS No.: 1327183-49-2
M. Wt: 420.87
InChI Key: PYUBYZUROXPKPL-COOPMVRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide features a chromene (2H-benzopyran) scaffold substituted at position 2 with an imino group linked to a 4-chloro-2-fluorophenyl ring. The carboxamide at position 3 is attached to a 2,4-dimethylphenyl group.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)imino-N-(2,4-dimethylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O2/c1-14-7-9-20(15(2)11-14)27-23(29)18-12-16-5-3-4-6-22(16)30-24(18)28-21-10-8-17(25)13-19(21)26/h3-13H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUBYZUROXPKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide belongs to the class of chromene derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a chromene core with a carboxamide functional group and specific substitutions that enhance its biological activity. The presence of the 4-chloro-2-fluorophenyl group and the 2,4-dimethylphenyl moiety contributes to its pharmacological properties.

Biological Activities

Chromene derivatives, including the compound , exhibit a variety of biological activities:

  • Anticancer Activity : Chromenes have shown potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The specific compound may interact with molecular targets involved in cancer progression.
  • Anti-inflammatory Properties : The mechanism of action may involve the inhibition of pro-inflammatory enzymes or cytokines, thereby reducing inflammation in tissues.
  • Antimicrobial Effects : Some studies suggest that chromene derivatives possess antimicrobial properties, potentially making them candidates for treating infections.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For instance:

  • Inhibition of Enzymes : The compound may inhibit enzymes related to inflammation or cancer cell proliferation.
  • Receptor Modulation : It could act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence and position of substituents on the chromene core significantly influence biological activity. Key findings include:

  • Substituent Effects : The 4-chloro and 2-fluoro substitutions on the phenyl ring enhance binding affinity to target sites.
  • Role of Carboxamide Group : The carboxamide moiety is crucial for forming hydrogen bonds, which may improve the compound's interaction with biological targets .

Case Studies

Several studies have evaluated the biological activity of similar chromene derivatives:

  • MAO-B Inhibition : Research indicates that certain chromone carboxamides exhibit selective MAO-B inhibitory activity, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Antitumor Activity : A study demonstrated that structurally similar chromene derivatives displayed significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
  • Comparative Analysis : A comparative study highlighted that modifications in the phenyl ring can lead to varying degrees of enzyme inhibition and cytotoxicity across different compounds .

Data Tables

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
(Compound A)4-Chlorophenyl groupMAO-B inhibitor
(Compound B)Dimethyl substitutionAnticancer activity
(Compound C)Fluorinated phenylAntimicrobial effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Chromene-3-Carboxamide Derivatives

Key structural analogs differ primarily in the substituents on the imino-linked aryl group and the carboxamide-attached phenyl ring. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents (Imino Group / Carboxamide Group)
Target Compound C₂₅H₁₉ClFN₂O₂ 435.9 4-chloro-2-fluorophenyl / 2,4-dimethylphenyl
(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide C₂₃H₁₆ClFN₂O₃ 422.8 4-chloro-2-fluorophenyl / 4-methoxyphenyl
(2Z)-2-[(4-fluorophenyl)imino]-N-acetyl-2H-chromene-3-carboxamide C₁₈H₁₃FN₂O₂ 324.3 4-fluorophenyl / acetyl
(2Z)-N-(2-methylphenyl)-2-[(4-chloro-2-fluorophenyl)imino]-2H-chromene-3-carboxamide C₂₃H₁₆ClFN₂O₂ 406.8 4-chloro-2-fluorophenyl / 2-methylphenyl
Key Observations:

Methoxy groups (electron-donating) reduce lipophilicity relative to chloro/fluoro substituents (electron-withdrawing), as seen in vs. .

Table 2: Representative Yields and Conditions
Compound Yield (%) Key Reagents/Conditions Reference
Analog 94–95% Diazonium salt (4-methoxyaniline), pyridine
Analog N/A Diazonium salt (2-methylaniline)

Q & A

Q. What coupling agents and reaction conditions are optimal for synthesizing the chromene-3-carboxamide core structure?

The synthesis of analogous carboxamide derivatives often employs TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dry dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. 2,6-Lutidine is frequently used as a base to activate the reaction. Reaction progress is monitored via TLC with hexane:ethyl acetate (9:3 v/v) as the mobile phase, ensuring minimal side-product formation .

Key Parameters Conditions
Coupling AgentTBTU
SolventDry DCM
Temperature0–5°C (initial), 25–30°C (final)
Base2,6-Lutidine
Monitoring MethodTLC (hexane:ethyl acetate 9:3)

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • 1H/13C NMR : DMSO-<i>d</i>6 is the preferred solvent for resolving aromatic protons and imine linkages (δ 8–10 ppm for NH groups) .
  • X-ray Crystallography : Single-crystal diffraction using SHELXL (via the SHELX suite) resolves the Z-configuration of the imine bond and chromene ring conformation. Data collection at low temperatures (e.g., 100 K) minimizes thermal displacement errors .
  • Elemental Analysis : Validates purity within ±0.5% of theoretical values .

Q. How can reaction intermediates be purified to minimize impurities in the final product?

Sequential washing with HCl (2.0 N), sodium bicarbonate (10%), and brine removes unreacted starting materials and acidic/byproduct residues. Anhydrous Na2SO4 is used for drying organic layers, followed by vacuum concentration. Recrystallization from ethanol or DCM/hexane mixtures enhances purity .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., thermal parameters or bond lengths) be resolved during refinement?

SHELXL’s robust refinement algorithms (e.g., TWIN/BASF commands) address twinning or disorder in crystals. Hydrogen bonding networks and π-π stacking interactions are modeled using restraints for bond distances (DFIX) and anisotropic displacement parameters (ISOR). High-resolution data (≤1.0 Å) improves accuracy, while Hirshfeld surface analysis validates intermolecular interactions .

Common Refinement Challenges SHELXL Solutions
Twinned CrystalsTWIN/BASF commands
Disordered Solvent MoleculesSQUEEZE (PLATON)
Anisotropic Thermal MotionISOR/DFIX restraints

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s bioactivity or stability?

  • DFT Calculations : B3LYP/6-311G(d,p) basis sets optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. Mulliken charges identify electrophilic/nucleophilic sites .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to target proteins (e.g., kinases or GPCRs). Docking scores correlate with experimental IC50 values from enzyme inhibition assays .

Q. How can contradictory NMR data (e.g., unexpected splitting or coupling constants) be interpreted?

Dynamic effects (e.g., restricted rotation of the imine bond) may cause peak broadening. Variable-temperature NMR (VT-NMR) between 25–80°C resolves exchange processes. 2D techniques (COSY, NOESY) confirm through-space correlations, while <sup>13</sup>C DEPT-135 distinguishes CH3/CH2 groups in crowded spectra .

Methodological Considerations

Q. What strategies mitigate side reactions during imine bond formation?

  • Moisture Control : Strict anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the imine intermediate.
  • Stoichiometry : A 1:1 molar ratio of aldehyde and amine precursors minimizes Schiff base oligomerization.
  • Additives : Catalytic acetic acid (0.1 eq.) accelerates imine formation while suppressing enolization .

Q. How is high-throughput screening (HTS) optimized for derivatives of this compound?

  • Library Design : Introduce substituents at the 4-chloro-2-fluorophenyl or 2,4-dimethylphenyl moieties to modulate steric/electronic effects.
  • Assay Conditions : Use fluorescence polarization (FP) or TR-FRET assays in 384-well plates with 1–10 µM compound concentrations. Z’-factor >0.5 ensures assay robustness .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across cell lines or assays?

  • Source Validation : Confirm compound integrity via LC-MS post-assay.
  • Cellular Context : Account for differences in membrane permeability (logP ~3.5) or metabolic stability (CYP450 profiling).
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers in dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.